

Spectroscopic Characterization of 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane: A Technical Guide

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Compound of Interest

Compound Name:	1-(4-Chloro-3-nitrobenzenesulfonyl)azepane
CAS No.:	312594-40-4
Cat. No.:	B2436267

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Introduction

1-(4-Chloro-3-nitrobenzenesulfonyl)azepane is a sulfonamide derivative of significant interest in contemporary chemical research, particularly in the fields of medicinal chemistry and drug development. The presence of the pharmacologically relevant azepane ring, coupled with the reactive 4-chloro-3-nitrophenylsulfonyl moiety, makes this compound a versatile building block for the synthesis of novel therapeutic agents. Accurate and comprehensive structural elucidation is paramount for its application, and a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides the necessary analytical depth.

This technical guide offers an in-depth analysis of the spectroscopic data for **1-(4-Chloro-3-nitrobenzenesulfonyl)azepane**. In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage predicted spectroscopic data, rigorously supported by experimental data from structurally analogous compounds. This approach

provides a robust framework for the interpretation and verification of the compound's structure, offering valuable insights for researchers engaged in its synthesis and application.

Molecular Structure and Key Features

The molecular structure of **1-(4-Chloro-3-nitrobenzenesulfonyl)azepane** is characterized by a flexible seven-membered azepane ring connected to a substituted benzene ring via a sulfonamide linkage. This structure presents several key features that are amenable to spectroscopic analysis:

- **Aromatic Protons:** The three protons on the benzene ring are in distinct chemical environments due to the chloro and nitro substituents.
- **Azepane Protons:** The twelve protons of the azepane ring, which exist in a dynamic conformational equilibrium.
- **Sulfonamide Group:** The S=O and S-N bonds give rise to characteristic vibrational modes in IR spectroscopy.
- **Nitro and Chloro Substituents:** These groups influence the electronic environment of the aromatic ring and provide distinct isotopic patterns in mass spectrometry.

Figure 1: Molecular structure of **1-(4-Chloro-3-nitrobenzenesulfonyl)azepane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- **¹H NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay of at least 1-2 seconds.

- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence (e.g., PENDANT, DEPT) to determine the multiplicity of carbon signals. A wider spectral width (0-200 ppm) and a longer acquisition time are typically required.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of **1-(4-Chloro-3-nitrobenzenesulfonyl)azepane** in CDCl₃ is summarized in Table 1.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H-2', H-6' (Azepane)	~ 3.4 - 3.6	Triplet	4H
H-3', H-4', H-5' (Azepane)	~ 1.6 - 1.9	Multiplet	8H
H-2 (Aromatic)	~ 8.1 - 8.3	Doublet	1H
H-5 (Aromatic)	~ 7.8 - 8.0	Doublet of Doublets	1H
H-6 (Aromatic)	~ 7.6 - 7.8	Doublet	1H

Table 1: Predicted ¹H NMR spectral data for **1-(4-Chloro-3-nitrobenzenesulfonyl)azepane**.

¹H NMR Spectral Interpretation

- Aromatic Region (7.6-8.3 ppm): The three aromatic protons are expected to appear as distinct signals due to the electronic effects of the chloro and nitro groups. The proton ortho to the nitro group (H-2) is predicted to be the most deshielded. The coupling patterns (doublet and doublet of doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring.
- Azepane Region (1.6-3.6 ppm): The protons on the carbons adjacent to the nitrogen atom (H-2' and H-6') are deshielded by the electron-withdrawing sulfonamide group and are expected to resonate as a triplet around 3.4-3.6 ppm. The remaining methylene protons of the azepane ring will appear as a complex multiplet in the more upfield region (1.6-1.9 ppm). The broadness of these signals is often observed due to the conformational flexibility of the seven-membered ring.

Predicted ^{13}C NMR Data

The predicted ^{13}C NMR spectrum is presented in Table 2.

Carbon Assignment	Predicted Chemical Shift (ppm)
C-2', C-6' (Azepane)	~ 48 - 52
C-3', C-5' (Azepane)	~ 28 - 32
C-4' (Azepane)	~ 26 - 30
C-1 (Aromatic)	~ 138 - 142
C-2 (Aromatic)	~ 125 - 129
C-3 (Aromatic)	~ 148 - 152
C-4 (Aromatic)	~ 132 - 136
C-5 (Aromatic)	~ 128 - 132
C-6 (Aromatic)	~ 122 - 126

Table 2: Predicted ^{13}C NMR spectral data for **1-(4-Chloro-3-nitrobenzenesulfonyl)azepane**.

^{13}C NMR Spectral Interpretation

- Aromatic Region (122-152 ppm):** Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group (C-3) will be significantly downfield, while the carbon attached to the sulfonyl group (C-1) will also be deshielded.
- Azepane Region (26-52 ppm):** Three signals are anticipated for the azepane ring carbons, corresponding to the C-2'/C-6', C-3'/C-5', and C-4' positions, reflecting the symmetry of the ring in solution on the NMR timescale.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Analysis

- Sample Preparation: The spectrum can be acquired using a KBr pellet, a thin film on a salt plate (for oils), or using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .

Predicted IR Data

Key predicted IR absorption frequencies are listed in Table 3.

Vibrational Mode	Predicted Frequency (cm^{-1})	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium
Aliphatic C-H Stretch	2950 - 2850	Medium-Strong
Asymmetric SO_2 Stretch	1360 - 1340	Strong
Symmetric SO_2 Stretch	1170 - 1150	Strong
Asymmetric NO_2 Stretch	1540 - 1520	Strong
Symmetric NO_2 Stretch	1350 - 1330	Strong
C-N Stretch	1100 - 1000	Medium
C-Cl Stretch	800 - 600	Strong

Table 3: Predicted IR absorption frequencies for **1-(4-Chloro-3-nitrobenzenesulfonyl)azepane**.

IR Spectral Interpretation

The IR spectrum will be dominated by strong absorptions corresponding to the sulfonyl and nitro groups. The asymmetric and symmetric stretching vibrations of the SO_2 group are expected to appear as two strong bands around 1350 cm^{-1} and 1160 cm^{-1} , respectively.[1] Similarly, the nitro group will exhibit strong characteristic absorptions for its asymmetric and symmetric stretches. The presence of both aromatic and aliphatic C-H stretching vibrations will also be evident.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Experimental Protocol: MS Analysis

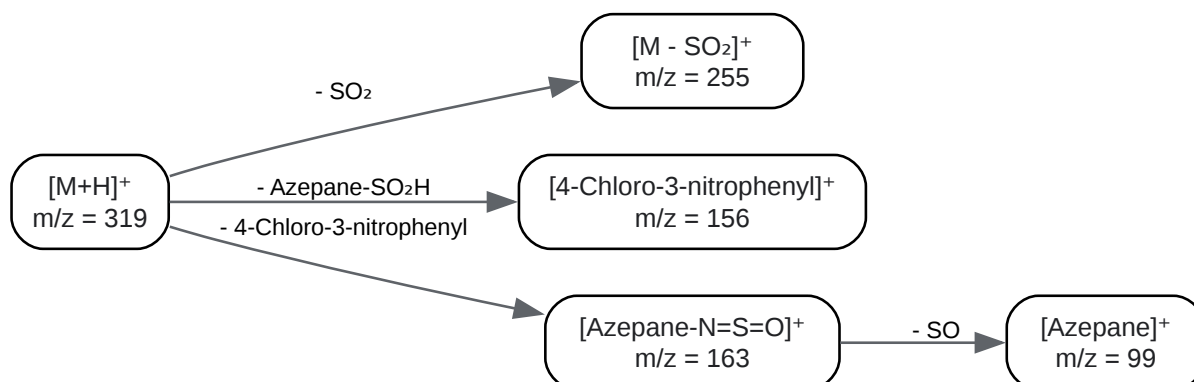
- Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a softer technique that is more likely to yield the molecular ion peak.
- Analysis: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass determination and elemental composition analysis.

Predicted Mass Spectrometry Data

- Molecular Weight: $C_{12}H_{15}ClN_2O_4S = 318.04$ g/mol
- Expected Molecular Ion ($[M+H]^+$): $m/z = 319.04$
- Isotopic Pattern: A characteristic $M+2$ peak at approximately one-third the intensity of the molecular ion peak will be observed due to the presence of the chlorine-37 isotope.

Proposed Fragmentation Pathway

The fragmentation of N-substituted benzenesulfonamides is well-documented and can proceed through several pathways.^{[2][3][4]} A plausible fragmentation pathway for **1-(4-Chloro-3-nitrobenzenesulfonyl)azepane** is depicted below.



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Figure 2: Proposed ESI-MS fragmentation pathway.

Interpretation of Fragmentation:

- Loss of SO₂: A common fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO₂), which would result in a fragment at m/z 255.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Cleavage of the S-N bond: This can lead to the formation of the 4-chloro-3-nitrophenylsulfonyl cation (m/z 220) or the protonated azepane fragment (m/z 100).
- Cleavage of the C-S bond: This would generate the 4-chloro-3-nitrophenyl cation (m/z 156).

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **1-(4-Chloro-3-nitrobenzenesulfonyl)azepane**. By integrating predicted NMR and IR data with established principles of spectral interpretation and fragmentation patterns from mass spectrometry, a detailed and reliable structural profile of the molecule can be established. This information is crucial for researchers to confirm the identity and purity of their synthesized compound, enabling its confident use in further scientific endeavors. The protocols and interpretations presented herein serve as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

- Hibbs, J. A., Jariwala, F. B., Weisbecker, C. S., & Attygalle, A. B. (2013). Gas-phase fragmentations of anions derived from N-phenyl benzenesulfonamides. *Journal of the American Society for Mass Spectrometry*, 24(8), 1280–1287. [\[Link\]](#)
- ACS Publications. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. *Journal of the American Society for Mass Spectrometry*. [\[Link\]](#)
- ResearchGate. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. [\[Link\]](#)
- Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides. *Zeitschrift für Naturforschung B*, 57(9), 969-975. [\[Link\]](#)

- Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research. [[Link](#)]
- MDPI. (2016). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. *Molecules*, 22(1), 39. [[Link](#)]
- SciELO. (2012). Article. [[Link](#)]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). *Introduction to Spectroscopy*. Cengage Learning.
- Wikipedia. (n.d.). Infrared spectroscopy correlation table. [[Link](#)]
- ResearchGate. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C₆H₄SO₂NH₂ and i-X, j-YC₆H₃SO₂NH₂ (X=H; CH₃; C₂H₅; F; Cl. [[Link](#)]
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. *Organic Process Research & Development*, 20(4), 661-667. [[Link](#)]
- PMC. (2026). Infrared Spectral Descriptors for Reaction Yield Prediction: Toward Redefining Experimental Spaces. [[Link](#)]
- re3data.org. (2023). Spectral Database for Organic Compounds. [[Link](#)]
- The Royal Society of Chemistry. (n.d.). Supporting Information. [[Link](#)]
- Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl₅ MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. *Rasayan J. Chem.*, 11(2), 655-660. [[Link](#)]

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. Gas-phase fragmentations of anions derived from N-phenyl benzenesulfonamides - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [3. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [4. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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